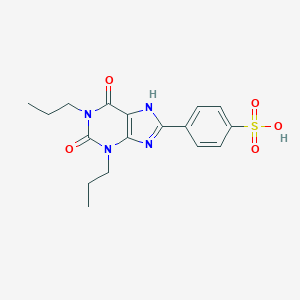

1,3-Dipropyl-8-p-sulfophenylxanthine

描述

1,3-Dipropyl-8-p-sulfophenylxanthine is a chemical compound with the molecular formula C17H20N4O5S. It is known for its role as an adenosine receptor antagonist, particularly with slight selectivity for A1 receptors . This compound is water-soluble and has been studied for its various biochemical and physiological effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 1,3-dipropylxanthine, which is then reacted with p-sulfophenyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired compound .

化学反应分析

Types of Reactions

1,3-Dipropyl-8-p-sulfophenylxanthine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

科学研究应用

Cardiovascular Research

DPSPX has been extensively studied for its effects on cardiovascular physiology. Research indicates that it induces hypertension and cardiovascular injury in animal models.

- Case Study: Hypertension Induction in Rats

- A study demonstrated that continuous infusion of DPSPX at a rate of 30 µg/kg per hour for seven days resulted in significant hypertrophic changes in the smooth muscle of the tail artery and hyperplastic changes in peritoneal fibroblasts and mesenteric arterioles. This was accompanied by an increase in both diastolic and systolic blood pressure, confirming the role of adenosine in vascular regulation .

| Parameter | Control Group | DPSPX Treatment |

|---|---|---|

| Systolic Blood Pressure (mmHg) | 120 ± 5 | 145 ± 6 |

| Diastolic Blood Pressure (mmHg) | 80 ± 4 | 95 ± 5 |

| Left Ventricle Myocyte Size | Normal | Enlarged |

Mechanistic Studies on Xanthine Oxidase Inhibition

DPSPX has been identified as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress when overactive.

- Case Study: XO Activity Inhibition

| Concentration of DPSPX (µM) | XO Activity (%) | Serum Uric Acid (mg/dL) |

|---|---|---|

| 0 | 100 | 5.0 |

| 10 | 75 | 3.8 |

| 50 | 50 | 2.5 |

Neurobiological Applications

DPSPX is also utilized in neurobiological research due to its antagonistic effects on adenosine receptors, which play crucial roles in neurotransmission and neuroprotection.

- Case Study: Effects on Neurotransmission

- Research has shown that blocking adenosine receptors with DPSPX can enhance neurotransmitter release, potentially providing insights into treatments for neurodegenerative diseases. The modulation of cAMP levels by adenosine receptor antagonism has implications for understanding synaptic plasticity and memory formation .

Pharmacological Implications

The pharmacological profile of DPSPX makes it a valuable tool for developing therapeutic strategies targeting adenosine receptors.

- Potential Therapeutic Applications

- Given its ability to modulate vascular tone and influence cardiac function, DPSPX may have therapeutic potential in conditions such as heart failure or pulmonary hypertension. Its role as an adenosine receptor antagonist positions it as a candidate for further drug development aimed at cardiovascular disorders .

作用机制

1,3-Dipropyl-8-p-sulfophenylxanthine exerts its effects by antagonizing adenosine receptors, particularly A1 receptors. This antagonism inhibits the binding of adenosine, a neurotransmitter involved in various physiological processes. By blocking adenosine receptors, the compound can modulate cellular signaling pathways, leading to effects such as increased heart rate and altered neurotransmitter release . Additionally, it inhibits the activity of xanthine oxidase, an enzyme involved in purine metabolism, which can contribute to its physiological effects .

相似化合物的比较

Similar Compounds

Theophylline: Another xanthine derivative with similar adenosine receptor antagonistic properties.

Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist.

8-Cyclopentyl-1,3-dipropylxanthine: A compound with structural similarities and similar biological activity.

Uniqueness

1,3-Dipropyl-8-p-sulfophenylxanthine is unique due to its water solubility and slight selectivity for A1 receptors. This makes it particularly useful in studies where solubility and receptor selectivity are important factors .

生物活性

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) is a xanthine derivative known primarily for its role as an adenosine receptor antagonist . This compound has garnered attention in pharmacological research due to its unique biological activities, particularly its effects on adenosine receptors, xanthine oxidase inhibition, and potential therapeutic applications.

DPSPX has the molecular formula C17H20N4O5S and is characterized by its water solubility , which enhances its bioavailability in biological systems. The compound selectively antagonizes adenosine receptors, particularly the A1 and A2 subtypes, which play crucial roles in various physiological processes including neurotransmission, vascular regulation, and cellular growth.

Target Mechanisms

- Adenosine Receptor Antagonism : DPSPX inhibits the binding of adenosine to its receptors, thereby blocking its physiological effects such as vasodilation and inhibition of neurotransmission .

- Xanthine Oxidase Inhibition : The compound also inhibits xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to oxidative stress by producing uric acid. This inhibition can lead to reduced oxidative damage in tissues .

Cellular Effects

DPSPX has been shown to influence various cellular processes:

- Hypertension and Cardiovascular Injury : Studies in animal models indicate that DPSPX can induce hypertension and cardiovascular injury, suggesting that its antagonistic effects on adenosine receptors may disrupt normal cardiovascular homeostasis .

- Renin Release Modulation : Research has demonstrated that DPSPX plays a significant role in regulating renin release from juxtaglomerular cells, implicating it in renal function and blood pressure regulation .

Case Studies

- Cardiovascular Studies : In a study involving Wistar rats, continuous infusion of DPSPX led to hyperplastic changes in peritoneal tissues, indicating potential long-term effects on tissue growth and cardiovascular health .

- Neurotransmission Modulation : Research highlighted the role of DPSPX in modulating noradrenergic neurotransmission across various tissues. This modulation is significant for understanding the compound's potential impact on neurological disorders .

Pharmacokinetics

DPSPX exhibits favorable pharmacokinetic properties due to its water solubility. The absorption and distribution of the compound are influenced by its solubility profile, allowing for effective interaction with biological targets. The compound's pharmacodynamics are characterized by dose-dependent effects observed in various experimental settings.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Selectivity | Unique Properties |

|---|---|---|---|

| This compound | Adenosine receptor antagonist; XO inhibitor | Slightly selective for A1 | Water-soluble; impacts cAMP pathways |

| Theophylline | Adenosine receptor antagonist | Non-selective | Commonly used as a bronchodilator |

| Caffeine | Adenosine receptor antagonist | Non-selective | Stimulant properties |

属性

IUPAC Name |

4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWALGNIFYOBRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237528 | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56462844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89073-57-4 | |

| Record name | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89073-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089073574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) acts primarily as an antagonist of adenosine receptors, specifically the A2 subtype, although it can also block A1 receptors at higher concentrations. [, , , , , , , , , ] By blocking adenosine receptors, DPSPX prevents adenosine from binding and exerting its various physiological effects, such as vasodilation, inhibition of neurotransmission, and modulation of cell growth. [, , , , , , , , , ] The specific downstream effects depend on the cell type, tissue, and concentration of DPSPX used.

ANone: Sure. In the kidney, DPSPX has been shown to:

- Increase urine flow and sodium excretion: By antagonizing adenosine's effect on tubular sodium reabsorption. []

- Augment renin release: By blocking adenosine's inhibitory effect on juxtaglomerular cells. []

- Attenuate renal sympathetic neurotransmission: By preventing adenosine from enhancing the effects of norepinephrine. []

ANone: Unfortunately, the provided research papers focus on the biological activity and applications of DPSPX and don't provide detailed structural characterization data like molecular formula, weight, or spectroscopic information.

ANone: You might be able to find more detailed structural information in chemical databases like PubChem, ChemSpider, or commercial chemical supplier catalogs.

ANone: Again, the provided research papers primarily focus on the biological activity of DPSPX, and details regarding its material compatibility and stability under various conditions are not discussed.

A: While not explicitly stated, DPSPX is often used in physiological solutions for in vitro and in vivo experiments, suggesting it's at least stable in those environments for the duration of the study. [, , , , , , , , , ]

A: DPSPX is primarily recognized for its antagonistic properties towards adenosine receptors. [, , , , , , , , , ] There's no mention of catalytic properties or applications related to reaction mechanisms or selectivity in the provided research papers.

ANone: While the provided research papers focus primarily on in vitro and in vivo studies, they don't delve into computational chemistry or modeling of DPSPX, such as simulations, calculations, or QSAR models.

A: While not explicitly discussed, the use of various adenosine receptor agonists and antagonists with differing selectivity profiles in the research helps elucidate the SAR of DPSPX and related compounds. [, , , , , , , , , ] The studies highlight the importance of the 1,3-dipropyl and 8-p-sulfophenyl substituents in conferring A2 receptor selectivity.

ANone: More detailed information might be found in:

A: The provided research papers showcase a period of active investigation into the role of adenosine in various physiological processes, with DPSPX emerging as a valuable tool for probing adenosine receptor function. [, , , , , , , , , ] While a comprehensive historical account is beyond the scope of these papers, they highlight key milestones in understanding adenosine's role in renal function, cardiovascular regulation, and cellular growth. [, , , , , , , , , ]

ANone: Of course. The research highlights several important findings regarding adenosine and DPSPX:

- Adenosine's role in renin release: Research using DPSPX contributed significantly to understanding how adenosine, via its receptors, regulates renin release from juxtaglomerular cells. []

- Adenosine's modulation of neurotransmission: DPSPX was instrumental in uncovering adenosine's role in modulating noradrenergic neurotransmission in various tissues, including the kidney. []

- Adenosine's antimitogenic effects: Studies employing DPSPX helped establish the concept of adenosine as an antimitogenic factor, particularly in vascular smooth muscle cells, by blocking its growth-inhibitory effects. [, ]

A: The research reviewed showcases significant cross-disciplinary efforts involving pharmacology, physiology, and cell biology to understand adenosine signaling and its therapeutic potential. [, , , , , , , , , ] The use of DPSPX as a pharmacological tool has fostered collaborations between researchers exploring various organ systems and disease models, leading to a more comprehensive understanding of adenosine's diverse biological roles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。